molecular formula C13H14ClN3 B1492102 4-chloro-N-cyclopentylquinazolin-2-amine CAS No. 2098095-00-0

4-chloro-N-cyclopentylquinazolin-2-amine

Cat. No.: B1492102
CAS No.: 2098095-00-0
M. Wt: 247.72 g/mol
InChI Key: KYMVBYOQLKCGEM-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopentylquinazolin-2-amine is a chemical compound belonging to the quinazoline class, characterized by its chloro and cyclopentyl groups attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclopentylquinazolin-2-amine typically involves multiple steps, starting with the formation of the quinazoline core One common method is the cyclization of 2-aminobenzonitrile with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-cyclopentylquinazolin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or cyclopentyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various quinazoline derivatives with different oxidation states.

  • Reduction Products: Reduced analogs with altered electronic properties.

  • Substitution Products: Compounds with new functional groups or substituents.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential anti-inflammatory and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-chloro-N-cyclopentylquinazolin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-N-cyclopentylquinazolin-2-amine is similar to other quinazoline derivatives, but its unique structural features, such as the presence of the chloro and cyclopentyl groups, distinguish it from its counterparts. Some similar compounds include:

  • Quinazoline: The parent compound without substituents.

  • 4-Methylquinazoline: A quinazoline derivative with a methyl group.

  • 2-Aminoquinazoline: A quinazoline derivative with an amino group at the 2-position.

These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-chloro-N-cyclopentylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-12-10-7-3-4-8-11(10)16-13(17-12)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMVBYOQLKCGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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